molecular formula C9H12N2O4 B1593892 Orotic acid butyl ester CAS No. 22754-37-6

Orotic acid butyl ester

Cat. No.: B1593892
CAS No.: 22754-37-6
M. Wt: 212.2 g/mol
InChI Key: AKSYFXKHZGSZNB-UHFFFAOYSA-N
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Description

Orotic acid butyl ester is a derivative of orotic acid, which is a pyrimidine carboxylic acid. Orotic acid is naturally found in milk whey and is an intermediate in the biosynthesis of pyrimidine, a crucial component of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Orotic acid butyl ester can be synthesized through esterification, a reaction where a carboxylic acid reacts with an alcohol in the presence of a catalyst. For this compound, the reaction involves orotic acid and butanol, with hydrochloric acid as a catalyst. The mixture is refluxed for about 10 hours, followed by evaporation of the solvent under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous refluxing and efficient solvent recovery systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Orotic acid butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Sodium t-butoxide in an organic solvent like tetrahydrofuran.

Major Products:

Scientific Research Applications

Orotic acid butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of orotic acid butyl ester involves its conversion to orotic acid in biological systems. Orotic acid plays a role in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This process involves several enzymatic steps, including the conversion of orotic acid to orotidine-5’-monophosphate and then to uridine-5’-monophosphate .

Comparison with Similar Compounds

    Orotic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of a butyl group.

    Potassium Orotate: A salt form of orotic acid with potassium.

    Ammonium Orotate: A salt form of orotic acid with ammonium.

Uniqueness: Orotic acid butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to other esters, the butyl group provides distinct physicochemical properties that can be advantageous in certain applications .

Properties

IUPAC Name

butyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-2-3-4-15-8(13)6-5-7(12)11-9(14)10-6/h5H,2-4H2,1H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSYFXKHZGSZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177303
Record name NSC 32774
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22754-37-6
Record name Orotic acid, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022754376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22754-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 32774
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROTIC ACID, BUTYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YMM6WL7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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